![molecular formula C16H19N5O2 B2502479 6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine CAS No. 450345-76-3](/img/structure/B2502479.png)
6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine
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Overview
Description
6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives and has a molecular formula of C18H21N5O2.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Substituted pyrimidine derivatives, including those related to "6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine," have been synthesized through reactions involving substituted amines and halogenated compounds. These compounds are characterized by their antibacterial and antifungal activities, indicating their potential in medicinal chemistry (Laxmi, Ravi, & Nath, 2019).
- Molecular Structures : Studies on symmetrically disubstituted aminopyrimidines have revealed polarized molecular-electronic structures conducive to extensive charge-assisted hydrogen bonding. This detailed structural information helps in understanding the molecular basis of their biological activities and potential applications in drug design (Quesada, Marchal, Melguizo, Low, & Glidewell, 2004).
Potential Therapeutic Applications
- Alzheimer's Disease : Derivatives of benzylpiperidin-N-benzylpyrimidin-4-amines, closely related to the query compound, have been evaluated for their multifunctional potential in Alzheimer's disease treatment. These compounds exhibit anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities, highlighting a promising approach for developing multi-targeted Alzheimer's therapeutics (Mohamed, Yeung, Vasefi, Beazely, & Rao, 2012).
Chemical Properties and Reactions
- Functionalized Nitroenamines : The reaction of related nitropyrimidines with primary amines has been shown to effectively afford nitroenamines with a carbamoyl group. This demonstrates the synthetic utility of these compounds in producing polysubstituted pyridones, which could have implications for developing new chemical entities (Nishiwaki, Mizukawa, Terai, Tohda, & Ariga, 2000).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for “6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine” is not mentioned in the literature, piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals .
properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c17-15-14(21(22)23)16(19-11-18-15)20-8-6-13(7-9-20)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBXRADIAFAIHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC(=C3[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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